molecular formula C14H18O2 B14356291 4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol CAS No. 93391-87-8

4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol

Cat. No.: B14356291
CAS No.: 93391-87-8
M. Wt: 218.29 g/mol
InChI Key: VCPQPTOGMGQKNF-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol is an organic compound that features a benzofuran ring fused with a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a benzofuran derivative and an ethylbutenol precursor, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: mCPBA, potassium permanganate (KMnO4)

    Reducing agents: NaBH4, LiAlH4

    Solvents: THF, dichloromethane, ethanol (EtOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-3-yl acetic acid
  • 2,4,6-Trihydroxy-2-(4-hydroxybenzyl)-2,3-dihydro-1-benzofuran-3-yl hydrogen sulfate

Uniqueness

4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol is unique due to its specific combination of a benzofuran ring and an ethylbutenol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

93391-87-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol

InChI

InChI=1S/C14H18O2/c1-2-11(9-15)7-8-12-10-16-14-6-4-3-5-13(12)14/h3-7,12,15H,2,8-10H2,1H3

InChI Key

VCPQPTOGMGQKNF-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC1COC2=CC=CC=C12)CO

Origin of Product

United States

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